3-[(4-Chloro-6-fluoroquinolin-3-yl)sulfonyl]benzonitrile
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Description
“3-[(4-Chloro-6-fluoroquinolin-3-yl)sulfonyl]benzonitrile” is a biochemical used for proteomics research . Its molecular formula is C16H8ClFN2O2S and its molecular weight is 346.76 .
Physical And Chemical Properties Analysis
The only known physical property of this compound is its molecular weight, which is 346.76 .Scientific Research Applications
Crystal Structure and Molecular Interactions
The structural analysis of similar fluoroisoquinoline derivatives has provided insights into their molecular interactions and bonding configurations, which are critical for their application in material science and pharmaceutical research. For instance, derivatives of 4-fluoroisoquinoline have shown specific molecular conformations and hydrogen bonding, indicating their potential utility in designing compounds with desired physical and chemical properties (Ohba, Gomi, Ohgiya, & Shibuya, 2012).
Synthetic Pathways and Chemical Transformations
Research has explored the conversion of related compounds into various chemically active forms, demonstrating the versatility of chloro-fluoroquinoline derivatives in chemical synthesis. For example, the transformation of 2-(4-chloro-5H-1,2,3-dithiazolylideneamino)benzonitriles into other active compounds highlights the potential of these derivatives in the synthesis of novel organic compounds with diverse biological and pharmacological activities (Michaelidou & Koutentis, 2009).
Biological and Pharmacological Screening
The synthesis of bioactive molecules containing fluoro substituted benzothiazoles, which include similar sulfonyl quinazolinyl compounds, has been undertaken for their antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. These studies signify the importance of such derivatives in developing new drugs and therapeutic agents (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).
Antimicrobial Activity
Derivatives similar to 3-[(4-Chloro-6-fluoroquinolin-3-yl)sulfonyl]benzonitrile have been synthesized and evaluated for their antimicrobial potency. The creation of new quinoline-based compounds has shown significant antimicrobial activity, indicating their potential in addressing resistance issues and developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2012).
Cytotoxic Activity
Novel sulfonamide derivatives, incorporating similar quinoline and sulfonyl moieties, have been synthesized and tested for their cytotoxic activities against various cancer cell lines. These studies contribute to the ongoing search for more effective cancer therapies by exploring the cytotoxic potential of quinoline sulfones (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).
properties
IUPAC Name |
3-(4-chloro-6-fluoroquinolin-3-yl)sulfonylbenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8ClFN2O2S/c17-16-13-7-11(18)4-5-14(13)20-9-15(16)23(21,22)12-3-1-2-10(6-12)8-19/h1-7,9H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIBFRLRKEACFHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2Cl)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8ClFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Chloro-6-fluoroquinolin-3-yl)sulfonyl]benzonitrile |
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